molecular formula C11H22N4 B13641409 1-Nonyl-1h-1,2,4-triazol-3-amine

1-Nonyl-1h-1,2,4-triazol-3-amine

Katalognummer: B13641409
Molekulargewicht: 210.32 g/mol
InChI-Schlüssel: KCGZXCJVPGOBAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nonyl-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atomsTriazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, agrochemicals, and material science .

Vorbereitungsmethoden

The synthesis of 1-Nonyl-1h-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the triazole ring. Common starting materials include hydrazine derivatives and nitriles.

    Cyclization: The cyclization process involves the reaction of hydrazine with nitriles under acidic or basic conditions to form the triazole ring.

    Nonyl Group Introduction: The nonyl group is introduced through alkylation reactions.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Microwave irradiation and other advanced techniques may be employed to enhance reaction efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

1-Nonyl-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized triazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.

    Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazoles .

Eigenschaften

Molekularformel

C11H22N4

Molekulargewicht

210.32 g/mol

IUPAC-Name

1-nonyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-15-10-13-11(12)14-15/h10H,2-9H2,1H3,(H2,12,14)

InChI-Schlüssel

KCGZXCJVPGOBAN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCN1C=NC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.